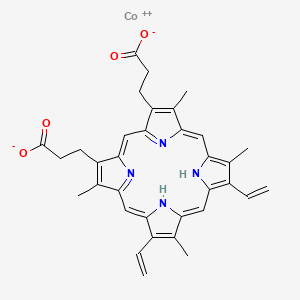

Cobalt protoporphyrin IX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32CoN4O4 |

|---|---|

Molecular Weight |

619.6 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate;cobalt(2+) |

InChI |

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q;+2/p-2 |

InChI Key |

DQOHHIZCWHDXOB-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Co+2] |

Synonyms |

cobalt protoporphyrin cobalt protoporphyrin IX cobalt(III) protoporphyrin IX cobaltiprotoporphyrin |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Cobalt Protoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt Protoporphyrin IX (CoPPIX) is a synthetic metalloporphyrin of significant interest in biomedical research and drug development. It is widely recognized as a potent inducer of heme oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress and inflammation. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of CoPPIX. It includes a step-by-step experimental protocol for its synthesis, in-depth analysis of its physicochemical properties using various spectroscopic and analytical techniques, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals working with CoPPIX, facilitating its application in therapeutic and research contexts.

Synthesis of this compound

The synthesis of this compound involves the insertion of a cobalt ion into the protoporphyrin IX macrocycle. This process, known as metalation, is typically carried out by reacting protoporphyrin IX with a cobalt(II) salt in an appropriate solvent.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of metalloporphyrins.

Materials:

-

Protoporphyrin IX (PPIX)

-

Cobalt(II) chloride (CoCl₂) or Cobalt(II) acetate (Co(OAc)₂)

-

Dimethylformamide (DMF), anhydrous

-

Chloroform

-

Methanol

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen gas (N₂)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Protoporphyrin IX in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere. The concentration can be in the range of 1-5 mg/mL.

-

Addition of Cobalt Salt: Add an excess of the cobalt salt (e.g., a 5-10 fold molar excess of CoCl₂ or Co(OAc)₂) to the solution.

-

Reaction: Heat the reaction mixture to 80-100°C and stir under a nitrogen atmosphere for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of chloroform and wash the organic phase several times with deionized water to remove the excess cobalt salt and DMF.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude CoPPIX can be further purified by recrystallization from a chloroform/methanol mixture.

-

Final Product: The final product, this compound, should be a dark-colored solid. Store it protected from light and moisture.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized CoPPIX is crucial to confirm its identity, purity, and structural integrity. The following are the key analytical techniques employed for this purpose.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing porphyrins and metalloporphyrins due to their strong absorption in the visible region. The insertion of cobalt into the protoporphyrin IX ring leads to characteristic shifts in the absorption spectrum. The spectrum is dominated by an intense Soret band around 400 nm and weaker Q bands in the 500-600 nm region.[1][2]

| Compound | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Solvent |

| Protoporphyrin IX | ~402 | ~503, 537, 575, 629 | Ethanol |

| This compound | ~416 - 426 | ~534, 564 | DMF/Phosphate Buffer |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The insertion of a paramagnetic Co(II) ion can lead to significant broadening and shifting of the NMR signals. However, Co(III) protoporphyrin IX is diamagnetic and gives sharp NMR spectra. The chemical shifts of the protons and carbons in the porphyrin macrocycle are influenced by the central cobalt ion.

Expected Changes in NMR Spectra upon Cobalt Insertion:

-

¹H NMR: The signals for the meso-protons, methyl protons, and vinyl group protons will experience shifts compared to the free-base porphyrin.

-

¹³C NMR: The chemical shifts of the carbons in the porphyrin ring will also be altered.

Table of ¹H and ¹³C NMR Chemical Shifts for Protoporphyrin IX (in DMSO-d₆): [3][4]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| meso-H | 9.99 - 10.10 | - |

| Vinyl-CH | 8.38 | 129.92 |

| Vinyl-CH₂ | 6.18, 6.38 | 120.83 |

| CH₃ | 3.55 - 3.62 | 11.16 - 12.44 |

| CH₂ (propionic acid) | 4.28 | 36.79 |

| CH₂ (propionic acid) | 3.14 | 21.18 |

| COOH | - | 174.01 |

| Pyrrole C | - | 135.9 - 139.6 |

| meso-C | - | 96.7 - 97.3 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of CoPPIX. Electrospray ionization (ESI) is a common technique for analyzing metalloporphyrins.

| Technique | Expected [M+H]⁺ (m/z) | Notes |

| ESI-MS | ~619.16 | For C₃₄H₃₃CoN₄O₄⁺. The exact mass will depend on the isotopic distribution. |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and the overall structure of the molecule. The coordination of cobalt will induce changes in the vibrational modes of the porphyrin ring.[5]

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| N-H Stretch | ~3300-3600 | - |

| C-H Stretch (aromatic) | >3000 | >3000 |

| C-H Stretch (aliphatic) | ~2800-3000 | ~2800-3000 |

| C=O Stretch (carboxyl) | ~1730 | - |

| Porphyrin Ring Vibrations | ~1300-1700 | ~750, 1129, 1241, 1310, 1372, 1585, 1642 |

Diagram of the Characterization Workflow:

Caption: Analytical techniques for the characterization of CoPPIX.

Signaling Pathways Modulated by this compound

CoPPIX is a well-established inducer of heme oxygenase-1 (HO-1), a key cytoprotective enzyme. The induction of HO-1 by CoPPIX is primarily mediated through the Keap1-Nrf2 signaling pathway.

Keap1-Nrf2/HO-1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2][6][7] CoPPIX, acting as a stressor, is thought to disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including the gene for HO-1 (HMOX1), leading to its transcriptional activation.

Diagram of the Keap1-Nrf2/HO-1 Signaling Pathway:

Caption: CoPPIX induces HO-1 expression via the Keap1-Nrf2 pathway.

Downstream Effects of HO-1 Activation

The enzymatic activity of HO-1 catalyzes the degradation of heme into three biologically active products: biliverdin (which is rapidly converted to bilirubin), carbon monoxide (CO), and free iron (Fe²⁺).[8][9][10] These products mediate the diverse downstream effects of CoPPIX.

-

Biliverdin/Bilirubin: Potent antioxidants that scavenge reactive oxygen species (ROS).

-

Carbon Monoxide (CO): Acts as a signaling molecule with anti-inflammatory, anti-apoptotic, and vasodilatory properties. It can modulate the activity of various downstream targets, including soluble guanylate cyclase (sGC) and mitogen-activated protein kinases (MAPKs).

-

Free Iron: Can be pro-oxidant but is typically sequestered by ferritin, the expression of which is also upregulated by Nrf2.

The anti-inflammatory effects of HO-1 and its products are partly mediated by the inhibition of the pro-inflammatory transcription factor NF-κB.

Diagram of Downstream Signaling:

Caption: Downstream signaling effects of HO-1 activation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a compound of considerable interest for its ability to modulate the Nrf2/HO-1 pathway. The detailed protocols, tabulated data, and signaling pathway diagrams are intended to equip researchers and drug development professionals with the necessary information to effectively utilize CoPPIX in their studies. A thorough understanding of its synthesis and physicochemical properties is paramount for ensuring the reproducibility and reliability of experimental results, while a clear picture of its mechanism of action is essential for its rational application in therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. Keap1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]

- 5. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 7. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Heme Oxygenase-1 and Carbon Monoxide in Acute Organ Injury, Critical Illness, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Heme oxygenase/carbon monoxide signaling pathways: Regulation and functional significance | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Cobalt Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cobalt Protoporphyrin IX (CoPPIX). The information is curated for researchers, scientists, and professionals in drug development who are interested in the experimental and therapeutic applications of this molecule. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway associated with CoPPIX's biological activity.

Core Physicochemical Properties

This compound is a synthetic metalloporphyrin that has garnered significant interest for its potent biological activities, most notably as an inducer of heme oxygenase-1 (HO-1). Its physicochemical characteristics are fundamental to its application in experimental biology and potential therapeutic development.

| Property | Value | Notes |

| Chemical Formula | C₃₄H₃₂ClCoN₄O₄[1][2] | For Cobalt (III) Protoporphyrin IX chloride |

| C₃₄H₃₂CoN₄O₄[3] | For Cobalt (II) Protoporphyrin IX | |

| Molecular Weight | 655.03 g/mol [2][4] | For Cobalt (III) Protoporphyrin IX chloride |

| 619.58 g/mol [3] | For Cobalt (II) Protoporphyrin IX | |

| Appearance | Dark purple solid[5] | |

| CAS Number | 102601-60-5[1][2][4] | For Cobalt (III) Protoporphyrin IX chloride |

| 14325-03-2[6] | For Cobalt (II) Protoporphyrin IX | |

| Solubility | Soluble in DMSO (10 mM)[4] and basic aqueous solutions (pH 8.5-9.0).[5] Insoluble in water. | The solubility of the parent compound, Protoporphyrin IX, is low in water but can be enhanced in organic solvents like ethanol and DMSO, and in aqueous solutions with surfactants.[7] |

| Melting Point | Not well-defined; likely decomposes at high temperatures. | Porphyrins and metalloporphyrins often do not have a sharp melting point and tend to decompose upon heating.[8] |

| Storage | Store as a solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[4] Protect from light.[8] |

Spectroscopic Properties

The extended π-system of the porphyrin ring gives CoPPIX its characteristic spectroscopic properties.

UV-Visible Absorption Spectroscopy

CoPPIX exhibits a strong absorption band in the near-UV region, known as the Soret band, and weaker bands in the visible region, called Q bands. The coordination of cobalt alters the spectrum compared to the free protoporphyrin IX.[9][10]

| Band | Wavelength (λmax) |

| Soret Band | ~420 nm[9] |

| Q Band (Q₁) | ~534 nm[9] |

| Q Band (Q₀) | ~568 nm[9] |

Fluorescence Spectroscopy

While the parent compound, protoporphyrin IX, is fluorescent, the presence of the cobalt ion with its d-electrons typically leads to quenching of the fluorescence.[11] Therefore, CoPPIX is generally considered to be non-fluorescent or very weakly fluorescent. For reference, the fluorescence properties of the parent protoporphyrin IX are provided below.

| Property | Value (for Protoporphyrin IX) |

| Excitation Maximum | ~405 nm[12][13] |

| Emission Maxima | ~621-635 nm and ~705 nm[12][13] |

| Fluorescence Quantum Yield (Φf) | ~0.085 in DMSO[14] |

Biological Activity: Heme Oxygenase-1 Induction

A primary biological function of CoPPIX is the potent induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme. This induction is primarily mediated through the regulation of the transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and Bach1 (BTB and CNC homology 1), and is also influenced by FOXO1 (Forkhead box protein O1).

Signaling Pathway of HO-1 Induction by CoPPIX

In the cytoplasm, CoPPIX promotes the degradation of the transcriptional repressor Bach1 and the stabilization of the transcription factor Nrf2.[4] Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, leading to its transcription. The decrease in Bach1 levels further derepresses the HMOX1 gene. Additionally, CoPPIX can activate FOXO1, which also translocates to the nucleus and binds to the HMOX1 promoter, further enhancing its transcription.[3][15][16] This concerted action results in increased synthesis of the HO-1 protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the physicochemical properties and biological activity of CoPPIX.

Synthesis of this compound

A general method for the synthesis of metalloporphyrins involves the reaction of the free-base porphyrin with a metal salt in an appropriate solvent.

References

- 1. Protoporphyrin IX cobalt chloride | C34H32ClCoN4O4 | CID 9961203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protoporphyrin IX cobalt chloride 102601-60-5 [sigmaaldrich.com]

- 3. This compound (CoPP) | C34H32CoN4O4 | CID 4972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CoPPIX) | Bach1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Cobalt (III) Protoporphyrin IX chloride - Advanced BioChemicals [advancedbiochemicals.com]

- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. diva-portal.org [diva-portal.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pnas.org [pnas.org]

Delving into the Dawn of a Biological Modifier: Early Investigations on Cobalt Protoporphyrin IX

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt protoporphyrin IX (CoPP) has emerged as a significant modulator of cellular processes, primarily through its potent induction of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. The enzymatic breakdown of heme by HO-1 yields equimolar amounts of biliverdin, free iron, and carbon monoxide (CO), each of which possesses distinct bioactive properties. This whitepaper provides a comprehensive technical overview of the foundational studies that first elucidated the biological effects of CoPP. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the initial quantitative data, experimental methodologies, and the early understanding of the signaling pathways influenced by this metalloporphyrin.

Core Biological Effect: Induction of Heme Oxygenase

The primary and most well-documented biological effect of this compound is the robust induction of heme oxygenase-1 (HO-1). Early studies meticulously characterized this phenomenon, laying the groundwork for decades of research into the therapeutic potential of CoPP.

Quantitative Analysis of Heme Oxygenase Induction

Pioneering work in the late 1970s and early 1980s provided the first quantitative data on the induction of heme oxygenase by CoPP. These studies, primarily conducted in rodent models, established the dose-dependent and time-course effects of CoPP administration on enzyme activity in various tissues.

| Tissue | Animal Model | CoPP Dose | Time Post-Administration | Fold Increase in HO Activity (over control) | Reference |

| Liver | Rat | 25 µmol/kg | 16 hours | ~10-fold | Drummond and Kappas, 1981 |

| Spleen | Rat | 25 µmol/kg | 16 hours | ~5-fold | Drummond and Kappas, 1981 |

| Kidney | Rat | 5 mg/100g | 24 hours | 6-fold | Abraham et al., 2003 |

Experimental Protocol: Assay of Heme Oxygenase Activity

The foundational method for quantifying heme oxygenase activity, as established in early studies, involves the measurement of bilirubin formation from a heme substrate in tissue microsomes.

Protocol: Heme Oxygenase Activity Assay (Adapted from Tenhunen et al., 1969)

-

Tissue Homogenization: Tissues (e.g., liver, spleen) are excised, weighed, and homogenized in a cold buffer (typically 0.1 M potassium phosphate buffer, pH 7.4) to prepare a 25% (w/v) homogenate.

-

Microsomal Fraction Preparation: The homogenate is subjected to differential centrifugation. A preliminary centrifugation at 9,000 x g for 20 minutes removes cell debris and mitochondria. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the microsomal fraction.

-

Incubation Mixture: The microsomal pellet is resuspended in the buffer. The reaction mixture consists of:

-

Microsomal protein (0.5-2.0 mg)

-

Hemin (substrate, ~20 µM)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Bilirubin-binding protein (e.g., albumin)

-

The reaction is initiated by the addition of the NADPH-generating system.

-

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes).

-

Bilirubin Extraction and Quantification: The reaction is terminated, and the formed bilirubin is extracted using chloroform. The absorbance of the chloroform extract is measured at 464 nm and compared against a standard curve of bilirubin to determine the amount of product formed.

-

Calculation of Activity: Heme oxygenase activity is expressed as picomoles of bilirubin formed per milligram of microsomal protein per hour.

Workflow for determining heme oxygenase activity.

Interaction with Cytochrome P-450

Early investigations revealed a significant interaction between this compound and the cytochrome P-450 system. CoPP was found to be a potent inhibitor of this crucial family of enzymes involved in drug and xenobiotic metabolism.

Quantitative Data on Cytochrome P-450 Inhibition

Studies in the mid-1980s demonstrated that CoPP administration leads to a substantial and prolonged decrease in hepatic cytochrome P-450 content.

| Animal Model | CoPP Dose | Time Post-Administration | % Decrease in Cytochrome P-450 | Reference |

| Rat | 125 µmol/kg | 24 hours | ~70-80% | Sardana and Kappas, 1987 |

| Hamster | 125 µmol/kg | 24 hours | ~60-70% | Sardana and Kappas, 1987 |

Experimental Protocol: Measurement of Cytochrome P-450

The standard method for quantifying cytochrome P-450 content in microsomal preparations, as employed in these early studies, is based on the characteristic absorbance of the carbon monoxide-bound reduced form of the enzyme.

Protocol: Cytochrome P-450 Quantification (Adapted from Omura and Sato, 1964)

-

Microsomal Preparation: Microsomal fractions are prepared from tissue homogenates as described in the heme oxygenase assay protocol.

-

Sample Preparation: The microsomal suspension is divided into two cuvettes.

-

Reduction: A few crystals of sodium dithionite are added to both cuvettes to reduce the cytochromes.

-

CO Bubbling: The sample cuvette is gently bubbled with carbon monoxide for approximately 20-30 seconds. The reference cuvette is not treated with CO.

-

Spectrophotometry: The difference spectrum is recorded between the CO-bubbled sample cuvette and the reference cuvette from 500 nm to 400 nm.

-

Quantification: The concentration of cytochrome P-450 is calculated from the absorbance difference between the peak at 450 nm and the baseline at 490 nm, using an extinction coefficient of 91 mM⁻¹cm⁻¹.

Logical relationship between CoPP, HO-1, and Cytochrome P-450.

Early Pharmacokinetic Insights

Initial pharmacokinetic studies were crucial in differentiating the biological fate of chelated cobalt in the form of CoPP from that of inorganic cobalt. These studies revealed significant differences in their distribution and elimination.

Quantitative Pharmacokinetic Parameters

A 1983 study provided a comparative analysis of the pharmacokinetics of inorganic cobalt and CoPP in rats.

| Compound | Dose | Primary Location in Blood | Elimination Half-life (t½) | Reference |

| Cobalt Chloride | 250 µmol/kg | >95% in plasma | ~25 hours | Rosenberg and Drummond, 1983 |

| Cobalt Protoporphyrin | 250 µmol/kg | >95% in plasma | ~3 days | Rosenberg and Drummond, 1983 |

Experimental Protocol: Determination of Tissue Cobalt Levels

Early pharmacokinetic studies relied on sensitive analytical techniques to measure cobalt concentrations in various tissues following administration.

Protocol: Cobalt Tissue Distribution Analysis (Adapted from Rosenberg and Drummond, 1983)

-

Animal Dosing: Male Sprague-Dawley rats are administered a subcutaneous dose of either cobalt chloride or CoPP.

-

Tissue Collection: At various time points post-administration, animals are euthanized, and tissues (e.g., liver, spleen, kidney, plasma) are collected.

-

Sample Preparation: Tissues are weighed and prepared for analysis, which may involve drying to a constant weight and acid digestion.

-

Cobalt Measurement: Cobalt concentrations in the digested tissue samples are determined using graphite furnace atomic absorption spectroscopy.

-

Data Analysis: Cobalt levels are expressed as micrograms per gram of dry tissue weight.

Simplified pharmacokinetic pathway of CoPP.

The Heme Oxygenase Signaling Pathway: An Early Perspective

The foundational research on CoPP established its primary mechanism of action through the induction of heme oxygenase. While the intricate details of the upstream signaling cascade, such as the role of Nrf2, were elucidated later, the initial studies provided a clear picture of the core pathway.

Core signaling pathway of CoPP-mediated heme degradation.

Conclusion

The early studies on this compound provided a robust foundation for understanding its profound biological effects. The meticulous quantitative work and detailed methodologies employed by pioneering researchers in the 1970s and 1980s were instrumental in establishing CoPP as a powerful inducer of heme oxygenase-1 and an inhibitor of cytochrome P-450. These foundational discoveries have paved the way for extensive research into the therapeutic applications of CoPP in a wide range of pathological conditions characterized by inflammation, oxidative stress, and apoptosis. This technical guide, by revisiting these seminal works, aims to provide contemporary researchers with a deeper appreciation of the origins of our knowledge of this fascinating molecule and to serve as a practical resource for ongoing investigations.

An In-depth Technical Guide to Cobalt Protoporphyrin IX as a Bach1 Inhibitor and Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobalt Protoporphyrin IX (CoPP) is a synthetic metalloporphyrin that has garnered significant attention in biomedical research for its potent induction of the cytoprotective enzyme Heme Oxygenase-1 (HO-1). This induction is primarily achieved through a dual mechanism of action: the inhibition of the transcriptional repressor BTB and CNC homology 1 (Bach1) and the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). By modulating these key regulators of the cellular stress response, CoPP upregulates a suite of antioxidant and anti-inflammatory genes, making it a valuable tool for studying cellular defense mechanisms and a potential therapeutic agent for a range of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the core mechanisms of CoPP, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the involved signaling pathways.

Core Mechanism of Action

CoPP's primary pharmacological effect is the robust induction of HO-1, an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have significant cytoprotective properties. This induction is not a direct enzymatic activation but rather a consequence of CoPP's influence on the transcriptional regulation of the HMOX1 gene. CoPP achieves this by concurrently inhibiting the transcriptional repressor Bach1 and activating the transcriptional activator Nrf2.

Bach1 Inhibition: Derepression of the Antioxidant Response Element

Bach1 is a transcriptional repressor that, in its basal state, forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE), also known as the Maf Recognition Element (MARE), in the promoter regions of target genes, including HMOX1. This binding of the Bach1-Maf complex effectively blocks the transcriptional machinery, repressing gene expression.

CoPP acts as a potent inhibitor of Bach1. While the precise binding affinity (Kd) and IC50 for direct inhibition of DNA binding are not widely reported, the primary mechanism of inhibition is the induction of Bach1 degradation. CoPP promotes the rapid polyubiquitination and subsequent degradation of the Bach1 protein via the proteasome pathway.[1][2][3] This effect is post-transcriptional, as CoPP does not affect the mRNA levels of Bach1.[4] By promoting the degradation of Bach1, CoPP effectively removes this repressor from the ARE, making it accessible for binding by transcriptional activators. Studies have identified several E3 ubiquitin ligases, including FBXO22 and FBXL17, as being involved in the degradation of Bach1.[5][6]

Nrf2 Activation: Enhancing Antioxidant Gene Transcription

Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex.[7][8][9] This complex continuously targets Nrf2 for ubiquitination and proteasomal degradation, keeping its cellular levels low.

CoPP treatment leads to the stabilization and accumulation of Nrf2.[4] Similar to its effect on Bach1, this is a post-transcriptional mechanism that involves a decrease in the rate of Nrf2 protein degradation.[4] The stabilized Nrf2 is then free to translocate to the nucleus, where it forms a heterodimer with a small Maf protein and binds to the now-accessible ARE sequences in the promoter regions of its target genes. The binding of the Nrf2-Maf complex to the ARE initiates the transcription of a broad array of cytoprotective genes, including HMOX1, NQO1 (NAD(P)H Quinone Dehydrogenase 1), and genes involved in glutathione synthesis.

The dual action of CoPP – removing the Bach1 repressor and promoting the binding of the Nrf2 activator to the same ARE sequence – results in a powerful and sustained induction of HO-1 and other antioxidant genes.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on Bach1 and Nrf2.

| Parameter | Value | Cell Type | Reference |

| Bach1 Protein Half-life (Control) | 19 hours | Huh-7 (Human Liver Cells) | [4] |

| Bach1 Protein Half-life (with CoPP) | 2.8 hours | Huh-7 (Human Liver Cells) | [4] |

| Nrf2 Protein Half-life (Control) | 2.5 hours | Huh-7 (Human Liver Cells) | [4] |

| Nrf2 Protein Half-life (with CoPP) | 9 hours | Huh-7 (Human Liver Cells) | [4] |

Table 1: Effect of CoPP on Bach1 and Nrf2 Protein Stability. This table clearly demonstrates the significant impact of CoPP on the degradation kinetics of both Bach1 and Nrf2, leading to a rapid decrease in the repressor and a substantial increase in the activator.

| Target | IC50 Value | Cell Type/Condition | Reference |

| Nitric Oxide (NO) Production (LPS-induced) | ~0.25 µM | RAW264.7 Macrophages | [8] |

| iNOS Protein (LPS-induced) | ~1.7 µM | RAW264.7 Macrophages | [8] |

| Nitric Oxide (NO) Production (LTA-induced) | ~0.25 µM | RAW264.7 Macrophages | [8] |

| iNOS Protein (LTA-induced) | ~1.7 µM | RAW264.7 Macrophages | [8] |

Table 2: Inhibitory Concentration (IC50) of CoPP on Inflammatory Markers. While not a direct measure of Bach1 inhibition, these values indicate the potent biological activity of CoPP in a cellular context.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CoPP on the Bach1/Nrf2 pathway.

Western Blot Analysis for HO-1, Bach1, and Nrf2

This protocol is for the detection of changes in protein levels of HO-1, Bach1, and Nrf2 in cultured cells following treatment with CoPP.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, Huh-7, or BV2 microglia) at a suitable density in 6-well plates and allow them to adhere overnight.

-

Prepare a stock solution of CoPP (e.g., 10 mM in DMSO).

-

Treat cells with the desired concentration of CoPP (a typical starting range is 5-20 µM) for a specified time course (e.g., 6, 12, 24 hours).[10] Include a vehicle control (DMSO) group.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate the proteins by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) on a 10% or 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP (Horseradish peroxidase)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Nrf2-ARE Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Cell Line and Plasmids:

-

Use a cell line stably transfected with an ARE-luciferase reporter construct (e.g., AREc32 cells) or co-transfect cells (e.g., HepG2) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well white, clear-bottom plate.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with a range of CoPP concentrations (e.g., 0.1 to 50 µM) for 16-24 hours. Include a vehicle control and a positive control (e.g., sulforaphane).

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.

-

If a dual-luciferase system is used, measure both Firefly and Renilla luciferase activities.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity for each CoPP concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value (the concentration of CoPP that elicits a half-maximal response).

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the in vivo binding of Bach1 and Nrf2 to the ARE region of the HMOX1 promoter.

-

Cell Treatment and Cross-linking:

-

Treat cultured cells (e.g., HepG2) with CoPP (e.g., 10 µM) or vehicle for a specified time (e.g., 4-8 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS and scrape them into a tube.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-Bach1 antibody, an anti-Nrf2 antibody, or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analyze the enrichment of the HMOX1 promoter ARE region by quantitative PCR (qPCR) using primers flanking the ARE sequence.

-

Example Human HMOX1 Promoter Primers: (These should be validated for specificity and efficiency)

-

Forward: 5'-GCAGAGAGGTGATGGGAGC-3'

-

Reverse: 5'-AGAGCTGGGGAGAGGAGAC-3'

-

-

-

Calculate the enrichment as a percentage of the input DNA.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: CoPP Signaling Pathway. This diagram illustrates how CoPP promotes the degradation of the repressor Bach1 and stabilizes the activator Nrf2, leading to the transcription of antioxidant genes like HMOX1 and NQO1.

Figure 2: Western Blot Workflow. A step-by-step workflow for analyzing changes in protein expression of HO-1, Bach1, and Nrf2 in response to CoPP treatment.

Figure 3: Nrf2 Reporter Assay Workflow. This diagram outlines the process for quantifying Nrf2 transcriptional activation using a luciferase-based reporter assay in response to CoPP.

Conclusion

This compound is a powerful and specific tool for investigating the Bach1/Nrf2 signaling axis and the induction of the cellular antioxidant response. Its well-defined mechanism of action, involving the targeted degradation of the Bach1 repressor and the stabilization of the Nrf2 activator, provides a robust system for studying the transcriptional regulation of cytoprotective genes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize CoPP in their studies of oxidative stress, inflammation, and drug development. Further research to elucidate the precise binding interactions and to identify all the downstream targets of CoPP-mediated Nrf2 activation will continue to expand its utility in the field of biomedical science.

References

- 1. HO-1 Polyclonal Antibody (PA5-77833) [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Heme induces ubiquitination and degradation of the transcription factor Bach1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-BACH1 Human Protein Atlas Antibody [atlasantibodies.com]

- 5. Distinct Perception Mechanisms of BACH1 Quaternary Structure Degrons by Two F-box Proteins under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual BACH1 regulation by complementary SCF-type E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Keap1-BTB Protein Is an Adaptor That Bridges Nrf2 to a Cul3-Based E3 Ligase: Oxidative Stress Sensing by a Cul3-Keap1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novusbio.com [novusbio.com]

- 11. Anti-BACH1 Antibody (A101202) | Antibodies.com [antibodies.com]

- 12. BACH1 antibody (14018-1-AP) | Proteintech [ptglab.com]

- 13. novusbio.com [novusbio.com]

- 14. NRF2, NFE2L2 antibody (16396-1-AP) | Proteintech [ptglab.com]

- 15. HO-1 Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Chemical Structure of Cobalt Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Cobalt Protoporphyrin IX (CoPP). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical properties of CoPP, outlines experimental protocols for its synthesis and characterization, and explores its primary signaling pathway.

Core Chemical Structure and Properties

This compound is a metalloporphyrin, a class of compounds characterized by a porphyrin macrocycle chelating a central metal ion. In the case of CoPP, the central ion is cobalt, which is coordinated by the four nitrogen atoms of the protoporphyrin IX ligand.[1][2] Protoporphyrin IX is a naturally occurring dianionic ligand distinguished by four methyl, two vinyl, and two propionic acid side chains attached to the periphery of the porphyrin core.[1] The presence and arrangement of these functional groups are crucial for the molecule's biological activity and physical properties.

The cobalt ion in CoPP can exist in either the Co(II) or Co(III) oxidation state, with the latter often being more stable in prepared compounds, typically as a chloride salt (Cobalt(III) Protoporphyrin IX chloride).[3][4] The coordination geometry around the cobalt center is typically square planar, but it can become square pyramidal or octahedral by coordinating with one or two axial ligands.[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₄H₃₂ClCoN₄O₄ | [3][4] |

| Molecular Weight | 655.04 g/mol | [4] |

| Appearance | Dark purple solid | [3] |

| Solubility | Soluble in basic aqueous solutions (pH 8.5-9.0) and DMF. | [3][6] |

| UV-Vis Absorption (in Ethanol) | Soret Band: ~402 nm, Q Bands: 503, 537, 575, 629 nm | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of Cobalt(III) Protoporphyrin IX Chloride

The synthesis of Cobalt(III) Protoporphyrin IX chloride involves the insertion of cobalt into the protoporphyrin IX macrocycle. A general method is described below:

Materials:

-

Protoporphyrin IX

-

Cobalt(II) chloride or Cobalt(III) chloride

-

Dimethylformamide (DMF) or acetic acid

-

Sodium acetate (if using acetic acid)

-

Air or an oxidizing agent

-

Hydrochloric acid

-

Water

-

Chromatography supplies (silica gel or alumina)

Procedure:

-

Dissolution: Dissolve Protoporphyrin IX in a suitable solvent such as DMF or glacial acetic acid.

-

Addition of Cobalt Salt: Add an excess of the cobalt salt (e.g., cobalt(II) chloride) to the solution. If using acetic acid as the solvent, the addition of a buffer like sodium acetate can facilitate the reaction.

-

Metal Insertion: Heat the reaction mixture to reflux for several hours. The progress of the metal insertion can be monitored by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two characteristic Q-bands of the metalloporphyrin.

-

Oxidation (if necessary): If starting with a Co(II) salt, the resulting Co(II) protoporphyrin can be oxidized to the more stable Co(III) state by bubbling air through the solution upon cooling or by the addition of a mild oxidizing agent.

-

Precipitation and Washing: After cooling, the product is typically precipitated by the addition of water. The solid is then collected by filtration and washed with water to remove unreacted metal salts and other water-soluble impurities.

-

Purification: Further purification is often necessary and can be achieved by column chromatography on silica gel or alumina. The choice of eluent will depend on the specific porphyrin derivative, but mixtures of dichloromethane and methanol are commonly used.[7][8]

-

Chloride Salt Formation: To obtain the chloride salt, the purified cobalt protoporphyrin can be treated with a dilute solution of hydrochloric acid, followed by removal of the solvent.

-

Characterization: The final product should be characterized by techniques such as UV-Vis spectroscopy, Mass Spectrometry, and NMR to confirm its identity and purity.

Characterization Techniques

A generalized workflow for the characterization of synthesized this compound is depicted below.

References

- 1. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Co(III) Protoporphyrin IX chloride | [frontierspecialtychemicals.com]

- 5. Co(iii) protoporphyrin IX chloride in solution: spin-state and metal coordination revealed from resonant inelastic X-ray scattering and electronic structure calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Separation of metalloporphyrins from metallation reactions by liquid chromatography and electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. santaisci.com [santaisci.com]

An In-depth Technical Guide to the Solubility and Stability of Cobalt Protoporphyrin IX in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cobalt Protoporphyrin IX (CoPP) in dimethyl sulfoxide (DMSO), a common solvent for its use in research and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway associated with CoPP's mechanism of action.

Solubility of this compound in DMSO

This compound (CoPP) is widely utilized as a potent inducer of heme oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress. For in vitro and in vivo studies, CoPP is frequently dissolved in DMSO. While specific quantitative solubility data for CoPP in DMSO is not extensively published, available information suggests it is highly soluble.

Quantitative Solubility Data

Direct studies detailing the saturation solubility of CoPP in DMSO are limited. However, data from product information sheets for the parent compound, Protoporphyrin IX, and related metalloporphyrins, along with concentrations used in published research, provide valuable context.

| Compound | Solvent | Solubility | Source |

| Protoporphyrin IX | DMSO | 100 mg/mL (177.72 mM) | Selleck Chemicals[1] |

| Protoporphyrin IX | DMSO | 5.63 mg/mL (10.01 mM) | TargetMol[2] |

| Tin(IV) Protoporphyrin IX chloride | DMSO | ~0.5 mg/mL | Cayman Chemical[3] |

| This compound | DMSO | Used at 200 mg/mL for stock solution preparation | [4] |

| Cobalt(III) Protoporphyrin IX chloride | DMSO | Used at 50 mM for solution preparation | [5] |

Note: The molecular weight of this compound is approximately 619.5 g/mol . The solubility can be influenced by the specific salt form (e.g., chloride) and purity.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of CoPP in DMSO, the following experimental protocol, adapted from standard methods for porphyrin solubility determination, is recommended.

Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Spectrophotometer (UV-Vis)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid CoPP to a known volume of DMSO in a sealed vial. This ensures that the solution reaches saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved CoPP.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to ensure only dissolved CoPP is measured.

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of CoPP in DMSO of known concentrations.

-

Measure the absorbance of the standard solutions at the Soret peak maximum of CoPP in DMSO (around 406-408 nm).[6]

-

Generate a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with DMSO to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of CoPP in DMSO (in mg/mL or mM).

Stability of this compound in DMSO

The stability of CoPP in DMSO is a critical factor for the reproducibility of experiments. While anecdotal evidence suggests it can be stable for over a year when stored properly, other reports indicate potential degradation over shorter periods. Porphyrins, in general, are known to be susceptible to degradation, particularly when exposed to light.[7]

Storage Recommendations

To maximize the stability of CoPP solutions in DMSO, the following storage conditions are recommended:

-

Temperature: Store stock solutions at -20°C or -80°C.

-

Light: Protect from light at all times by using amber vials or by wrapping vials in aluminum foil.

-

Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can help minimize oxidation.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for assessing the stability of a drug substance. This protocol outlines the steps to develop and perform a forced degradation study to understand the stability of CoPP in DMSO.

Objective: To evaluate the stability of CoPP in DMSO under various stress conditions and to identify potential degradation products.

Materials:

-

This compound in DMSO solution

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

C18 reverse-phase HPLC column

-

Acetonitrile, water, and formic acid (or other suitable mobile phase components)

-

Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2) for forced degradation

-

Photostability chamber and oven

Procedure:

-

HPLC Method Development:

-

Develop an HPLC method capable of separating CoPP from its potential degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.[8][9]

-

The detector should be set to monitor at the Soret peak of CoPP (around 406-408 nm) and other wavelengths to detect potential degradation products that may have different absorption maxima.

-

-

Forced Degradation Studies:

-

Expose the CoPP in DMSO solution to the following stress conditions:

-

Acid Hydrolysis: Add HCl to the solution and heat.

-

Base Hydrolysis: Add NaOH to the solution and heat.

-

Oxidation: Add H2O2 to the solution.

-

Thermal Degradation: Heat the solution in an oven.

-

Photodegradation: Expose the solution to light in a photostability chamber.

-

-

For each condition, also include a control sample stored under normal conditions.

-

Take samples at various time points and analyze them by the developed HPLC method.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of CoPP over time to determine the rate of degradation under each stress condition.

-

Observe the formation of new peaks, which represent degradation products. The PDA detector can be used to obtain the UV-Vis spectrum of each new peak to aid in its identification.

-

Assess peak purity to ensure that the CoPP peak is not co-eluting with any degradation products.

-

Signaling Pathway of this compound

CoPP is a well-established inducer of Heme Oxygenase-1 (HO-1). Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2/HO-1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][11] Upon stimulation by inducers like CoPP, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including the gene for HO-1 (HMOX1), leading to their transcription.[12][13] The transcriptional repressor BACH1 also binds to the ARE and its inactivation is a prerequisite for Nrf2-mediated HO-1 induction.[14][15]

Caption: CoPP-mediated activation of the Nrf2/HO-1 signaling pathway.

Experimental Workflow for Assessing HO-1 Induction

The following workflow outlines the key steps to confirm the induction of HO-1 by CoPP in a cellular model.

Caption: Experimental workflow for assessing HO-1 induction by CoPP.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Influenza Virus | 14325-03-2 | Invivochem [invivochem.com]

- 5. Co(iii) protoporphyrin IX chloride in solution: spin-state and metal coordination revealed from resonant inelastic X-ray scattering and electronic structure calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 8. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 12. Nrf2, a Cap'n'Collar transcription factor, regulates induction of the heme oxygenase-1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Spectroscopic Analysis of Cobalt Protoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize Cobalt Protoporphyrin IX (CoPPIX), a synthetic metalloporphyrin with significant biological activities, including the induction of heme oxygenase-1 (HO-1). This document details experimental protocols and presents key quantitative data for various spectroscopic techniques, offering a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

This compound (CoPPIX) is a crucial molecule in biomedical research, primarily known for its potent induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4] Understanding the structural and electronic properties of CoPPIX is paramount for elucidating its mechanism of action and for the development of novel therapeutics. Spectroscopic techniques are indispensable tools for this purpose, providing detailed insights into the molecular structure, electronic transitions, and vibrational modes of CoPPIX. This guide covers the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry in the analysis of CoPPIX.

Physicochemical Properties

-

Molecular Formula: C₃₄H₃₂ClCoN₄O₄

-

Molecular Weight: 655.04 g/mol

-

Appearance: Dark crystalline solid

-

Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Spectroscopic Data and Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of metalloporphyrins is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. The coordination of cobalt to the protoporphyrin IX macrocycle leads to significant changes in the electronic spectrum compared to the free ligand.[5]

Table 1: UV-Vis Spectroscopic Data for Cobalt(III) Protoporphyrin IX

| Solvent/State | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | Reference(s) |

| Dichloromethane | 442 | 557, 596 | [1] |

| Polymeric Film | 400 | Bathochromic shift observed | [6] |

Note: A bathochromic (red) shift of both the Soret and Q bands is indicative of the Co(III) oxidation state in a polymeric film.[6]

-

Sample Preparation: Prepare a stock solution of Co(III)PPIX in a suitable solvent (e.g., dichloromethane or DMSO) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the same solvent to a final concentration in the low micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectrum of the Co(III)PPIX solution from 200 to 800 nm.

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of diamagnetic molecules. Co(III)PPIX, with a d⁶ low-spin electronic configuration, is diamagnetic and thus amenable to NMR analysis. In contrast, Co(II)PPIX is paramagnetic, which would lead to significantly broadened and shifted NMR signals. The proton (¹H) and carbon-13 (¹³C) NMR spectra of Co(III)PPIX are expected to show distinct chemical shifts for the protons and carbons of the porphyrin macrocycle and its substituents.

No specific experimental ¹H and ¹³C NMR data for Cobalt(III) protoporphyrin IX was found in the reviewed literature. However, data for a similar Co(III) meso-arylporphyrin complex, [CoIII(TClPP)Cl], provides a useful reference. For this complex, the β-pyrrole protons resonate at approximately 8.95 ppm, and the meso-aryl protons appear between 7.78 and 7.95 ppm.[1] For comparison, the chemical shifts for the free protoporphyrin IX ligand are presented in Table 2. Upon coordination to Co(III), the resonances of the porphyrin macrocycle are expected to shift downfield.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Protoporphyrin IX (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| meso-H | 9.99 - 10.10 | 96.71 - 97.28 |

| -CH=CH₂ (α-H) | 8.38 | 129.92 |

| -CH=CH₂ (β-H) | 6.18, 6.38 | 120.83 |

| -CH₃ | 3.55, 3.62 | 11.16 - 12.44 |

| -CH₂CH₂COOH | 4.28 (α-CH₂) | 36.79 |

| -CH₂CH₂COOH | 3.14 (β-CH₂) | 21.18 |

| -COOH | Not reported | 174.01 |

| NH | -3.8 (approx.) | Not applicable |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse001177.

-

Sample Preparation: Dissolve approximately 5-10 mg of Co(III)PPIX in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

To aid in signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Use an appropriate internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species. While Co(III)PPIX is diamagnetic, Co(II)PPIX is paramagnetic (d⁷, typically low spin S=1/2 in a porphyrin environment) and therefore EPR active. EPR can be used to study the electronic structure and coordination environment of the cobalt center in its +2 oxidation state.

Table 3: EPR Spectroscopic Parameters for Co(II) Protoporphyrin IX-substituted Soluble Guanylate Cyclase (sGC)

| Parameter | Value | Reference |

| g-values | g_z = 2.04, g_y = 2.37 | |

| Cobalt Hyperfine Splitting (A_Co) | 7.4 mT | |

| Nitrogen Superhyperfine Splitting (A_N) | 1.7 mT |

These parameters are characteristic of a five-coordinate, low-spin Co(II) center with a proximal histidine ligand.

-

Sample Preparation: Prepare a solution of the Co(II)PPIX sample in a suitable solvent or buffer system (e.g., 50 mM TEA buffer, pH 7.6, containing 10% glycerol). The sample is typically placed in a quartz EPR tube and flash-frozen in liquid nitrogen to obtain a glass.

-

Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

-

Data Acquisition:

-

Record the EPR spectrum at a low temperature (e.g., 35 K) to observe the signal from the paramagnetic species.

-

Typical instrument settings include a microwave frequency of ~9.5 GHz, a microwave power in the milliwatt range, and a magnetic field modulation of 100 kHz.

-

The g-values and hyperfine coupling constants are determined by simulating the experimental spectrum.

-

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is highly sensitive to the structure of the porphyrin macrocycle. The resonance Raman effect, achieved by using an excitation wavelength that overlaps with an electronic absorption band, can selectively enhance the vibrations of the porphyrin.

Table 4: Key Raman Shifts for Cobalt(III) Protoporphyrin IX

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-C bond vibrations (pyrrole ring) | 1305.63, 1395.71, 1591.47 | [5] |

-

Sample Preparation: The sample can be analyzed as a solid, a solution, or a thin film. For solid samples, a small amount can be placed on a suitable substrate like a steel plate.[5] For solutions, a concentration in the millimolar range is typically used.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or other wavelengths that overlap with the Soret or Q bands for resonance Raman).

-

Data Acquisition:

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

The spectrum is typically recorded over a range of 400-4000 cm⁻¹.[5]

-

Data processing involves baseline correction and peak identification.

-

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of CoPPIX and to study its fragmentation patterns. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for metalloporphyrins. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and sensitive detection of CoPPIX in complex mixtures.

Table 5: Mass Spectrometry Data for Cobalt(III) Protoporphyrin IX

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Reference |

| ESI (+) | 619.1 | 560.15 | [5] |

The fragmentation likely corresponds to the loss of a propionic acid group.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol). For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[5]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization. A typical gradient could be 20-100% acetonitrile over several minutes.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Injection Volume: 8 µL.[5]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion to a specific fragment ion (e.g., 619.1 → 560.15).[5]

-

Collision Energy: Optimized for the specific transition (e.g., -40 eV).[5]

-

Role in Heme Oxygenase-1 Induction Signaling

CoPPIX is a potent inducer of heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. This induction is a key mechanism behind the cytoprotective effects of CoPPIX. The induction of HO-1 by CoPPIX is primarily regulated at the transcriptional level.

The signaling pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is normally sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. CoPPIX is thought to disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene (HMOX1), thereby activating its transcription. Another transcription factor, Bach1, acts as a repressor of HO-1 gene expression. CoPPIX can promote the degradation of Bach1, further contributing to the induction of HO-1. Additionally, the transcription factor FOXO1 has been shown to be involved in CoPPIX-mediated HO-1 induction by binding to the HO-1 promoter.

Caption: HO-1 induction pathway by CoPPIX.

Experimental Workflows

The spectroscopic analysis of this compound typically follows a structured workflow to ensure comprehensive characterization.

Caption: General workflow for spectroscopic analysis of CoPPIX.

Conclusion

The spectroscopic techniques detailed in this guide provide a powerful toolkit for the comprehensive characterization of this compound. UV-Vis and Raman spectroscopy offer insights into the electronic and vibrational properties of the porphyrin macrocycle, while NMR and mass spectrometry are essential for structural elucidation and molecular weight determination. EPR spectroscopy is uniquely suited for studying the paramagnetic Co(II) state. A thorough understanding of these analytical methods is critical for researchers working on the development and application of CoPPIX-based therapeutic strategies, particularly those targeting the heme oxygenase-1 pathway. This guide serves as a foundational resource to facilitate such research endeavors.

References

- 1. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Co(III) Protoporphyrin IX chloride | [frontierspecialtychemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]

Foundational Research on Metalloporphyrins and Heme Oxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning metalloporphyrins and their interaction with heme oxygenase (HO). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data essential for advancing this field of study.

Introduction to Metalloporphyrins and Heme Oxygenase

Porphyrins are a class of organic compounds characterized by a large macrocyclic ring consisting of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. The chelation of a metal ion into the central cavity of the porphyrin ring gives rise to a metalloporphyrin. These complexes are fundamental to numerous biological processes; for instance, heme, an iron-containing porphyrin, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport and storage.

Heme oxygenase (HO) is the rate-limiting enzyme in the catabolism of heme.[1] It catalyzes the oxidative cleavage of the heme molecule to produce biliverdin, free iron, and carbon monoxide (CO).[1] In mammals, two primary isoforms of heme oxygenase have been identified: the inducible HO-1 and the constitutively expressed HO-2.[1] HO-1 is a stress-responsive protein, upregulated by various stimuli including its substrate heme, oxidative stress, and inflammatory cytokines.[2] Conversely, HO-2 is expressed under normal physiological conditions and is particularly abundant in the brain and testes.[2] The products of the HO-catalyzed reaction have significant biological activities. Biliverdin is subsequently reduced to bilirubin, a potent antioxidant, while CO acts as a gaseous signaling molecule with roles in vasodilation, neurotransmission, and inflammation.[3]

The interaction between metalloporphyrins and heme oxygenase is of significant pharmacological interest. Synthetic metalloporphyrins, where the central iron atom of heme is replaced by other metals such as tin (Sn), zinc (Zn), or chromium (Cr), can act as potent competitive inhibitors of HO enzymes.[4] This inhibitory action forms the basis for their therapeutic potential in conditions characterized by excessive heme catabolism and bilirubin production, such as neonatal jaundice.[1]

Quantitative Data: Inhibition of Heme Oxygenase by Metalloporphyrins

The inhibitory potency of various metalloporphyrins against the two major isoforms of heme oxygenase, HO-1 and HO-2, has been a subject of extensive research. This section presents a summary of the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), to facilitate a comparative analysis of their efficacy and selectivity.

| Metalloporphyrin | Central Metal | Porphyrin Ring | Target Isoform | IC50 (µM) | Ki (µM) | Reference |

| Tin Protoporphyrin IX | Sn | Protoporphyrin IX | HO-1 | 0.05 - 0.5 | 0.011 | [3] |

| Zinc Protoporphyrin IX | Zn | Protoporphyrin IX | HO-1 | 0.1 - 1.0 | - | [3] |

| Tin Mesoporphyrin | Sn | Mesoporphyrin | HO-1 | ~0.1 | - | [5] |

| Tin Mesoporphyrin | Sn | Mesoporphyrin | HO-2 | ~0.03 | - | [5] |

| Zinc Deuteroporphyrin | Zn | Deuteroporphyrin | HO-1 | 5.25 | - | [6] |

| Zinc Deuteroporphyrin | Zn | Deuteroporphyrin | HO-2 | 2.10 | - | [6] |

| Chromium Deuteroporphyrin | Cr | Deuteroporphyrin | Spleen (HO-1 rich) | 0.6 - 1.3 | - | [7] |

| Zinc Deuteroporphyrin | Zn | Deuteroporphyrin | Spleen (HO-1 rich) | 11.0 - 13.5 | - | [7] |

| Chromium Mesoporphyrin | Cr | Mesoporphyrin | HO-1 | - | - | [8] |

| Chromium Protoporphyrin | Cr | Protoporphyrin | HO-1 | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of metalloporphyrins and heme oxygenase.

Recombinant Human Heme Oxygenase-1 (HO-1) Expression and Purification

This protocol outlines the expression of His-tagged human HO-1 in E. coli and its subsequent purification.

Materials:

-

pET vector containing His-tagged human HO-1 cDNA

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar plates with ampicillin (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Ni-NTA agarose resin

Procedure:

-

Transformation: Transform the pET-hHO-1 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

-

Expression Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB broth with ampicillin.

-

Induction: Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged HO-1 with Elution Buffer.

-

-

Dialysis and Storage: Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Heme Oxygenase Activity Assay (Spectrophotometric Method)

This assay measures HO activity by quantifying the formation of bilirubin.

Materials:

-

Purified recombinant HO-1 or microsomal fraction containing HO

-

Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase

-

Hemin (substrate)

-

NADPH

-